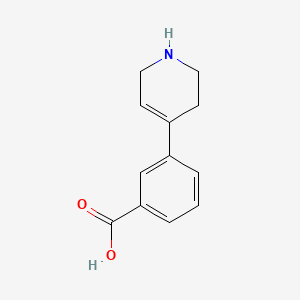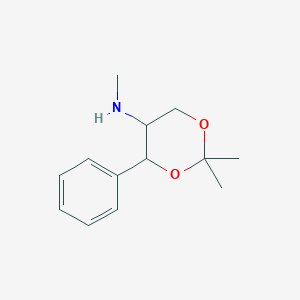
N,2,2-trimethyl-4-phenyl-1,3-dioxan-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,2,2-trimethyl-4-phenyl-1,3-dioxan-5-amine is an organic compound with the molecular formula C13H19NO2. It is a member of the dioxane family, characterized by a six-membered ring containing two oxygen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,2,2-trimethyl-4-phenyl-1,3-dioxan-5-amine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of paraldehyde with isobutene in the presence of acidic alumina to form the dioxane ring . The specific conditions, such as temperature and reaction time, are optimized to achieve high yields and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and efficiency. The use of catalysts and automated systems helps in maintaining the desired reaction conditions and minimizing by-products .
Chemical Reactions Analysis
Types of Reactions
N,2,2-trimethyl-4-phenyl-1,3-dioxan-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the amine group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce various amine derivatives .
Scientific Research Applications
Mechanism of Action
The exact mechanism of action of N,2,2-trimethyl-4-phenyl-1,3-dioxan-5-amine is not fully understood. it is believed to modulate neurotransmitter systems in the brain, increasing the release of acetylcholine and dopamine, which are crucial for cognitive function. This modulation may involve interactions with specific receptors and enzymes, influencing various signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2,4,6-trimethyl-4-phenyl-1,3-dioxane: A structurally similar compound with different functional groups.
(S,S)-(+)-2,2-dimethyl-5-methylamino-4-phenyl-1,3-dioxane: Another related compound with distinct stereochemistry.
Uniqueness
N,2,2-trimethyl-4-phenyl-1,3-dioxan-5-amine stands out due to its specific amine group and dioxane ring structure, which confer unique chemical and biological properties. Its ability to modulate neurotransmitter systems sets it apart from other similar compounds, making it a valuable subject for scientific research.
Properties
IUPAC Name |
N,2,2-trimethyl-4-phenyl-1,3-dioxan-5-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2/c1-13(2)15-9-11(14-3)12(16-13)10-7-5-4-6-8-10/h4-8,11-12,14H,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLDLOVICBLVDFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC(C(O1)C2=CC=CC=C2)NC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[3-(5-methyl-1H-imidazol-4-yl)phenyl]methanamine](/img/structure/B13875148.png)
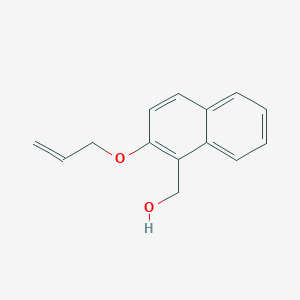
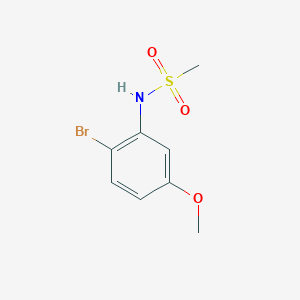

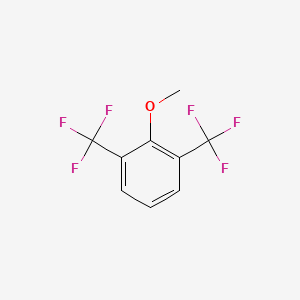


![5-(4-fluorophenyl)-1-[2-(4-hydroxy-6-oxooxan-2-yl)ethyl]-N-(2-hydroxyphenyl)-4-phenyl-2-propan-2-ylpyrrole-3-carboxamide](/img/structure/B13875171.png)
![Ethyl 6-(6-aminopyridin-2-yl)imidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B13875184.png)
![Ethyl [(2-oxocyclohexyl)sulfanyl]acetate](/img/structure/B13875190.png)
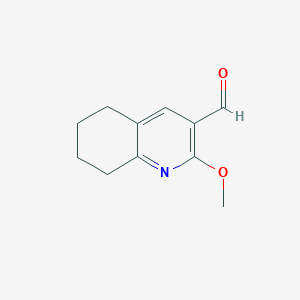
![3-Chloro-5-[(4-chlorophenyl)methyl]-2-hydroxybenzaldehyde](/img/structure/B13875206.png)
